Cas no 62070-01-3 (2-Butenethioamide, N-methyl-3-(phenylamino)-)

62070-01-3 structure
Product name:2-Butenethioamide, N-methyl-3-(phenylamino)-
CAS No:62070-01-3
MF:C11H14N2S
MW:206.307260990143
CID:1635843
2-Butenethioamide, N-methyl-3-(phenylamino)- Chemical and Physical Properties
Names and Identifiers
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- 2-Butenethioamide, N-methyl-3-(phenylamino)-
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- Inchi: 1S/C11H14N2S/c1-9(8-11(14)12-2)13-10-6-4-3-5-7-10/h3-8,13H,1-2H3,(H,12,14)
- InChI Key: KQGCVCMACHOHAF-UHFFFAOYSA-N
- SMILES: C(NC)(=S)C=C(NC1=CC=CC=C1)C
Computed Properties
- Exact Mass: 206.08792
Experimental Properties
- Density: 1.132±0.06 g/cm3(Predicted)
- Melting Point: 53-55 °C
- Boiling Point: 307.3±48.0 °C(Predicted)
- PSA: 24.06
- pka: 12.33±0.70(Predicted)
2-Butenethioamide, N-methyl-3-(phenylamino)- Related Literature
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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